(+)-Solketal

Content Navigation

Racemic solketal introduces isomeric ballast in chiral API synthesis, demanding costly purification. (+)-Solketal (CAS 22323-82-6) provides a single (S)-stereocenter for direct incorporation. • Ensures correct (S)-configuration for (S)-propranolol, (S)-metoprolol, (S)-betaxolol (up to 100× more active than (R)). • Enables synthesis of stereochemically defined natural glycerophospholipids for drug delivery; serves as chiral pool building block. Supplied with high enantiomeric excess; global shipping available.

CAS Number

Product Name

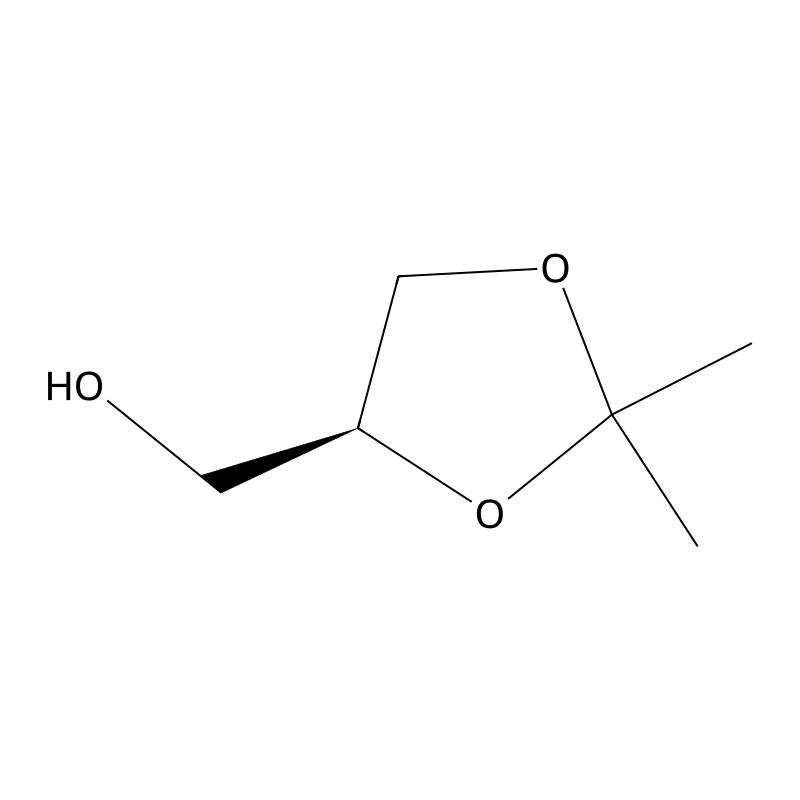

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(+)-Solketal, also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is the (S)-enantiomer of a protected form of glycerol. It functions as a critical chiral building block in asymmetric synthesis, providing a reliable method for introducing a specific stereocenter into more complex molecules. Its primary procurement value lies in its use as a precursor for enantiomerically pure pharmaceuticals, such as beta-blockers, and for the synthesis of natural products like specific glycerides and phospholipids where precise stereochemistry is non-negotiable.

Research Fit

Substituting (+)-Solketal with its racemic form ((±)-Solketal) or its (-)-enantiomer is fundamentally unviable for stereospecific applications. The biological activity of many chiral drugs resides almost exclusively in one enantiomer. For instance, the therapeutic effect of the beta-blocker propranolol is attributed to the (S)-enantiomer, which is up to 100 times more active than its (R)-counterpart. Using the racemic mixture would introduce an isomeric ballast, potentially leading to off-target effects, competitive inhibition, or different metabolic pathways, while using the incorrect enantiomer would yield an inactive or undesired final product. This necessitates downstream purification processes that are often complex and costly, negating any initial savings from procuring a less pure or incorrect starting material.

Substitution Risk

Racemic Solketal lacks the defined specific rotation required for stereochemical control; achiral glycerol acetals (e.g., glycerol formal) exhibit markedly different hydrolysis reactivity, which may shift deprotection timing and yield.

Substitution without verification can lead to diastereomeric mixtures and unpredictable stereochemical outcomes in multi-step syntheses where enantiopurity is critical.

References

- [1] Singh, N., & Singh, K. N. (2017). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 9(12), 114-117.

- [2] Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Advances in Bioengineering and Biomedical Science Research, 4(2).

- [3] Scirè, S., & Iacopino, D. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7311.

- [4] Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia.

Active Beta-Blocker Enantiomer Precursor

(+)-Solketal serves as a key chiral precursor for the synthesis of the therapeutically active (S)-enantiomers of widely used beta-blockers. For example, in the synthesis of propranolol, the resulting (S)-(-)-propranolol exhibits 98 to 100 times greater beta-blocking activity than its (R)-(+)-enantiomer. Procuring (+)-Solketal directly enables the synthesis of the biologically potent form, whereas using (-)-Solketal would yield the significantly less active (R)-enantiomer, and using racemic solketal would result in a final product with approximately 50% inactive material requiring separation.

| Evidence Dimension | Biological Activity Ratio of Final Product |

| Target Compound Data | Leads to (S)-Propranolol, the highly active enantiomer (eutomer). |

| Comparator Or Baseline | (-)-Solketal as precursor leads to (R)-Propranolol, the less active enantiomer (distomer). |

| Quantified Difference | (S)-enantiomer is ~98-100x more active than the (R)-enantiomer. |

| Conditions | In vitro and in vivo beta-adrenergic receptor binding assays. |

This directly impacts the therapeutic efficacy and dosage of the final drug product, making the choice of the correct chiral precursor a critical procurement decision.

Stereospecific Synthesis of Natural Phospholipids

(+)-Solketal is a foundational building block for synthesizing naturally occurring glycerides and phosphoglycerides, which require a specific stereoconfiguration at the glycerol backbone. For example, it is used to synthesize 1,2-dipalmitoyl-3-benzyl-sn-glycerol. Using racemic solketal would lead to a mixture of diastereomeric lipid products, which would not mimic natural cell membrane components and would be unsuitable for biochemical or drug delivery studies without extensive purification. Procuring the enantiopure (+)-Solketal ensures the correct stereochemical outcome, which is essential for biological recognition and function.

| Evidence Dimension | Stereochemical Purity of Final Lipid Product |

| Target Compound Data | Yields single, stereochemically defined sn-glycerol derivatives. |

| Comparator Or Baseline | Racemic (±)-Solketal yields a mixture of stereoisomers. |

| Quantified Difference | 100% desired stereoisomer vs. 50% desired stereoisomer (requiring separation). |

| Conditions | Multi-step organic synthesis of complex lipids. |

For applications in cell biology, liposome formulation, and drug delivery, using the correct, biologically relevant lipid isomer is critical for reproducibility and functional relevance.

Beta-Blocker API Precursor

As a starting material in the multi-step synthesis of enantiomerically pure beta-blockers like (S)-propranolol, (S)-metoprolol, and (S)-betaxolol. The defined (S)-stereocenter of the solketal is carried through the synthesis to produce the final API with the desired high-potency configuration, avoiding the production of the less active (R)-enantiomer.

Synthesis of sn-Glycerol Derivatives

For the construction of specific, naturally occurring phospholipids and alkylglycerols used in biochemical research, lipidomics, and the development of advanced drug delivery systems like liposomes. The use of (+)-Solketal ensures the correct stereochemistry of the glycerol backbone, which is essential for proper enzymatic interaction and membrane integration.

Chiral Auxiliaries and Ligands

Serves as a versatile and cost-effective starting material for the creation of more complex chiral auxiliaries, ligands for asymmetric catalysis, or chiral stationary phases for chromatography. Its readily available, single-enantiomer structure provides a reliable foundation for building new chiral molecules for a variety of chemical processes.

Application Fit Matrix

References

- [1] Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1099-1127.

- [2] Singh, N., & Singh, K. N. (2017). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 9(12), 114-117.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types